molecular formula C24H29N3O6 B1676460 甲基麦角新碱马来酸盐 CAS No. 57432-61-8

甲基麦角新碱马来酸盐

货号 B1676460
CAS 编号: 57432-61-8
分子量: 455.5 g/mol
InChI 键: NOFOWWRHEPHDCY-WLHGVMLRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methylergonovine maleate is a semi-synthetic ergot alkaloid used for the prevention and control of postpartum hemorrhage . It works by acting directly on the smooth muscles of the uterus and prevents bleeding after giving birth .


Synthesis Analysis

Methylergonovine maleate is a semi-synthetic ergot alkaloid . Two semiautomated analytical systems have been developed to determine ergonovine and methylergonovine maleate in single tablets and injections .


Molecular Structure Analysis

Methylergonovine maleate has a molecular formula of C24H29N3O6 . Its structural formula is ergoline-8-carboxamide, 9,10-didehydro-N-[1-(hydroxymethyl)propyl]-6-methyl-, [8β(S)]-, (Z)-2-butenedioate (1:1) (salt) .


Chemical Reactions Analysis

Two semiautomated analytical systems have been developed to determine ergonovine and methylergonovine maleate in single tablets and injections . The active ingredient is dissolved in a tartrate buffer .

科学研究应用

1. Treatment of Status Migrainosus

  • Methods of Application: Patients diagnosed with Status Migrainosus received 1 mg IV DHE every 8 hours along with metoclopramide for 3–5 days. This was followed by Methylergonovine Maleate oral tablets as prophylaxis for 7 days post discharge .
  • Results: At 1 week post discharge, all of the 3 patients had reported sustained improvement with severity dropping from an average of 8/10 intensity to 3/10 on VNRS. The headaches frequency had dropped from daily to episodic in 2 of the 3 patients .

2. Risk of Myocardial Ischemia and Infarction

  • Methods of Application: The study was a retrospective cohort study using data from the Premier Perspective Database and identified 2,233,630 women who were hospitalized for delivery between 2007 and 2011 .
  • Results: The study did not find a significant increase in the risk of ACS or AMI in women who received Methylergonovine compared with those who did not .

3. Prevention and Control of Postpartum Hemorrhage

  • Methods of Application: Methylergonovine Maleate tablets are administered orally. The dosage and frequency of administration are determined by the healthcare provider based on the patient’s condition .
  • Results: Methylergonovine Maleate acts directly on the smooth muscle of the uterus and increases the tone, rate, and amplitude of rhythmic contractions. This induces a rapid and sustained tetanic uterotonic effect which shortens the third stage of labor and reduces blood loss .

4. Interaction with Serotonergic, Dopaminergic and α-Adrenergic Systems

  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific research context. Generally, it involves administering Methylergonovine Maleate and observing its effects on these neurotransmitter systems .
  • Results: Methylergonovine Maleate has been found to act as a dopamine antagonist .

5. Provocative Agent for Coronary Vasospasm

  • Application Summary: Methylergonovine Maleate has been used as a provocative agent in the lab for coronary vasospasm. It’s also a first line uterotonic agent for management of postpartum hemorrhage .
  • Methods of Application: In a case study, a 29-year-old female received intramuscular methylergonovine after delivery of twins for intrauterine hemorrhage management. Subsequently, she had episodes of chest pain with high sensitivity Troponin I elevation to 1509 ng/L with accompanying septal T wave inversions, decreased left ventricular ejection fraction to 49% and basal septal wall hypokinesis .
  • Results: Given the patient’s symptoms and the absence of coronary arterial dissection on a CT coronary angiogram, coronary vasospasm due to intramuscular methylergonovine was determined to be the most likely cause of the patient’s chest pain and associated myocardial ischemia .

6. Quality Tests and Assays

  • Application Summary: Methylergonovine Maleate is used as a USP reference standard, intended for use in specified quality tests and assays as specified in the USP compendia .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific research context. Generally, it involves using Methylergonovine Maleate as a reference standard in various tests and assays .
  • Results: The results would vary depending on the specific tests and assays conducted .

安全和危害

Exposure to Methylergonovine maleate may cause irritation, nausea, dizziness, and headache . Overexposure to the active ingredient by pregnant women may cause abortion or fetal harm . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

未来方向

Methylergonovine maleate is currently used to prevent and control bleeding from the uterus that can happen after childbirth . It is suggested that Methylergonovine maleate after 3–5 days of IV DHE infusions may be a feasible treatment strategy for status migrainosus . This approach has the potential to prolong the benefit of IV DHE and prevent relapse into status migrainosus .

属性

IUPAC Name

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2.C4H4O4/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13;5-3(6)1-2-4(7)8/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,14+,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFOWWRHEPHDCY-DAUURJMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023283
Record name Methergine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylergonovine maleate

CAS RN

57432-61-8, 7054-07-1
Record name Methergine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57432-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylergonovine maleate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057432618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylergonovine maleate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methergine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7054-07-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLERGONOVINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR84JPZ1RK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylergonovine maleate
Reactant of Route 2
Methylergonovine maleate
Reactant of Route 3
Methylergonovine maleate
Reactant of Route 4
Methylergonovine maleate
Reactant of Route 5
Methylergonovine maleate
Reactant of Route 6
Reactant of Route 6
Methylergonovine maleate

Citations

For This Compound
913
Citations
BT Bateman, KF Huybrechts, S Hernandez-Diaz… - American Journal of …, 2013 - Elsevier
Objective The purpose of this study was to examine the risks of acute coronary syndrome (ACS) and acute myocardial infarction (AMI) that are associated with methylergonovine …
Number of citations: 32 www.sciencedirect.com
L Mueller, RM Gallagher… - Headache: The Journal of …, 1997 - Wiley Online Library
… literature corroborate methylergonovine maleate's clinical … to the initiation of methylergonovine maleate, most patients were on … -blinded study using methylergonovine maleate as a sole …
RD Kirchhoefer - Journal of the Association of Official Analytical …, 1978 - academic.oup.com
… to determine methylergonovine maleate and ergonovine … ent tablets of methylergonovine maleate and ergonovine … Methylergonovine maleate is used for routine management of …
Number of citations: 7 academic.oup.com
N Haque, N Tariq - Frontiers in Neurology, 2019 - frontiersin.org
… Based on the above results, we believe that a short term oral prophylaxis with Methylergonovine maleate after 3–5 days of IV DHE infusions may be a safe and feasible treatment …
Number of citations: 4 www.frontiersin.org
RD Kirchhoefer, CE Wells - Journal of the Association of Official …, 1975 - academic.oup.com
… We found that ergonovine and methylergonovine maleate fluoresced at the same wavelengths she reported for LSD. The values obtained in this laboratory for ergonovine and …
Number of citations: 7 academic.oup.com
KM Kuczkowski - The Journal of the American Society of …, 2004 - pubs.asahq.org
… A single intramyometrial injection of 0.2 mg methylergonovine maleate was administered by … tissue, the intramyometrial injection of methylergonovine maleate might behave as an …
Number of citations: 10 pubs.asahq.org
SB Graff‐Radford, GT Bittar - … : The Journal of Head and Face …, 1993 - Wiley Online Library
… the efficacy of methylergonovine maleate (Methergine(r)) in … were treated with methylergonovine maleate for a maximum of … 0.2 - 0.4 mg of methylergonovine maleate three …
E Baird - Pharmacology in Anesthesia Practice, 2013 - books.google.com
Uterotonic agent for postpartum hemorrhage or subinvolution of the uterus.• The uterine stimulant properties of ergots have been described as early as the 1500s. Methylergonovine …
Number of citations: 2 books.google.com
Y Gao, Q Sun, D Liu, B Ma, H Zhao, Z Fang… - … of Chromatography B, 2016 - Elsevier
Methylergonovine (ME) is a semisynthetic ergot alkaloid that is used for the treatment and prophylaxis of postpartum hemorrhage. In recent years, methylergonovine has been effective …
Number of citations: 7 www.sciencedirect.com
S Hakim, RM Khan, M Maroof, H Usmani… - Acta obstetricia et …, 2005 - Wiley Online Library
… Methylergonovine maleate (methergine) is a semisynthetic derivative of the ergot alkaloid. Stimulation of vascular smooth muscles by ergot alkaloid through their agonist action at α-…
Number of citations: 28 obgyn.onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。